An In-depth Technical Guide to the Physicochemical Properties of the 7-Azabicyclo[4.2.0]octanone Core
An In-depth Technical Guide to the Physicochemical Properties of the 7-Azabicyclo[4.2.0]octanone Core
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating a Scarce Landscape
In the realm of medicinal chemistry and drug discovery, the bicyclic scaffold of 7-azabicyclo[4.2.0]octanone presents a compelling structural motif. Its inherent conformational rigidity and potential for stereospecific functionalization make it an attractive starting point for the design of novel therapeutics. However, a thorough investigation of the scientific literature reveals a significant disparity in the available data for its various isomers. While the 7-azabicyclo[4.2.0]octan-8-one isomer is reasonably well-characterized, its counterpart, 7-azabicyclo[4.2.0]octan-2-one, remains largely unexplored, with a notable absence of published experimental or computational data.
This guide, therefore, adopts a pragmatic and scientifically grounded approach. It will provide a comprehensive analysis of the known physicochemical properties of the 7-azabicyclo[4.2.0]octan-8-one isomer as a representative of this heterocyclic family. Furthermore, we will leverage this understanding to extrapolate and discuss the anticipated properties of the elusive 7-azabicyclo[4.2.0]octan-2-one, highlighting the key structural distinctions that would influence its behavior. By presenting this comparative analysis, we aim to equip researchers with the foundational knowledge necessary to either utilize the known isomer or to embark on the synthesis and characterization of the novel one.
The 7-Azabicyclo[4.2.0]octanone Scaffold: A Structural Overview
The 7-azabicyclo[4.2.0]octanone framework consists of a fused ring system comprising a six-membered piperidine ring and a four-membered β-lactam ring. The nitrogen atom at position 7 is a key feature, imparting basicity and potential for hydrogen bonding. The position of the carbonyl group dictates the specific isomer.
Caption: Chemical structures of 7-azabicyclo[4.2.0]octan-8-one and 7-azabicyclo[4.2.0]octan-2-one.
The critical difference lies in the placement of the carbonyl group. In the -8-one isomer, the carbonyl is part of the strained β-lactam ring, which significantly influences its reactivity and spectroscopic properties. In contrast, the hypothetical -2-one isomer has the carbonyl group within the six-membered ring, suggesting it would behave more like a typical cyclic ketone.
Physicochemical Properties of 7-Azabicyclo[4.2.0]octan-8-one
The following data for 7-azabicyclo[4.2.0]octan-8-one has been compiled from computational predictions available in public databases.[1] It is important to note that experimental data is limited, and these values should be considered as estimates.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | PubChem[1] |
| Molecular Weight | 125.17 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 125.084063974 Da | PubChem[1] |
| Monoisotopic Mass | 125.084063974 Da | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | PubChem[1] |
Interpretation of Physicochemical Properties
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Lipophilicity (XLogP3): An XLogP3 value of 0.7 suggests that 7-azabicyclo[4.2.0]octan-8-one has a relatively balanced hydrophilic-lipophilic character. This is a favorable property in drug design, as it can influence solubility, permeability, and ultimately, bioavailability.
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Hydrogen Bonding: With one hydrogen bond donor (the N-H group) and one acceptor (the carbonyl oxygen), this molecule can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. This is a crucial aspect of its potential pharmacological activity.
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Rotatable Bonds: The absence of rotatable bonds indicates a rigid structure. This conformational constraint can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.
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Topological Polar Surface Area (TPSA): A TPSA of 29.1 Ų is well within the range for good oral bioavailability, as molecules with a TPSA of less than 140 Ų are generally considered to have good cell membrane permeability.
Structural Insights from Crystallographic Studies
X-ray crystallography of cis-7-azabicyclo[4.2.0]octan-8-one has revealed that the cyclohexane ring is not planar but can adopt either a flexible boat or a half-chair conformation.[2] This is a consequence of the strain imposed by the fused, quasi-planar β-lactam ring. The crystal structure is stabilized by intermolecular N—H⋯O=C hydrogen bonds, forming a network within the crystal lattice.[2]
The Undiscovered Country: 7-Azabicyclo[4.2.0]octan-2-one
While no experimental data exists for the -2-one isomer, we can infer some of its likely physicochemical properties based on its structure and by contrasting it with the -8-one isomer.
Predicted Physicochemical Differences
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Basicity: The nitrogen atom in the -2-one isomer is a secondary amine, similar to the -8-one isomer. However, the carbonyl group in the -2-one isomer is further away from the nitrogen. This might lead to a slight increase in the basicity of the nitrogen in the -2-one isomer compared to the -8-one isomer, where the electron-withdrawing effect of the lactam carbonyl is more pronounced.
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Reactivity: The -8-one isomer contains a strained β-lactam ring, which is susceptible to nucleophilic attack and ring-opening reactions. This is a well-known reactivity pattern for β-lactam antibiotics. The -2-one isomer, lacking this strained ring, would be significantly more stable and its reactivity would be dominated by standard ketone chemistry.
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Spectroscopic Properties:
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Infrared (IR) Spectroscopy: The carbonyl stretch in the -8-one isomer would be expected at a higher wavenumber (typically >1730 cm⁻¹) due to the ring strain of the β-lactam. The carbonyl stretch in the -2-one isomer would appear at a lower wavenumber, characteristic of a six-membered ring ketone (around 1715 cm⁻¹).
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¹³C NMR Spectroscopy: The carbonyl carbon of the -8-one isomer would likely have a chemical shift in the range of 165-175 ppm, typical for a lactam. The carbonyl carbon of the -2-one isomer would be expected to be further downfield, in the region of 200-210 ppm, as is common for cyclic ketones.
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Experimental Protocols for Physicochemical Characterization
Should 7-azabicyclo[4.2.0]octan-2-one be synthesized, the following standard protocols would be essential for its thorough physicochemical characterization. These methods are equally applicable to the -8-one isomer for verification of computational data.
Determination of Solubility
The thermodynamic solubility of the compound can be determined using the shake-flask method.
Protocol:
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An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline, ethanol).
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The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is then filtered or centrifuged to remove the undissolved solid.
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The concentration of the compound in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Caption: Workflow for thermodynamic solubility determination.
Determination of Lipophilicity (LogP/LogD)
The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a key measure of lipophilicity.
Protocol (Shake-Flask Method):
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A known amount of the compound is dissolved in one of the two immiscible phases (n-octanol or water/buffer).
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An equal volume of the other phase is added.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
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The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
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LogP (or LogD) is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP/LogD determination.
Determination of pKa
The acid dissociation constant (pKa) is crucial for understanding the ionization state of the molecule at different pH values. Potentiometric titration is a classic and reliable method.
Protocol:
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A solution of the compound of known concentration is prepared in water or a co-solvent system if solubility is low.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.
Synthesis Strategies: A Brief Overview
The synthesis of the 7-azabicyclo[4.2.0]octanone core generally relies on cycloaddition reactions. For the -8-one isomer, a common approach is the [2+2] cycloaddition of a ketene with an appropriate cyclic imine or enamine. The synthesis of the -2-one isomer would likely require a different strategy, possibly involving the cyclization of a functionalized piperidine derivative.
Conclusion and Future Directions
The 7-azabicyclo[4.2.0]octan-8-one isomer presents a rigid scaffold with promising physicochemical properties for drug discovery. Its balanced lipophilicity, hydrogen bonding capability, and conformational rigidity make it an attractive starting point for medicinal chemistry campaigns.
The significant lack of data for the 7-azabicyclo[4.2.0]octan-2-one isomer highlights a gap in the chemical literature. The synthesis and characterization of this novel isomer would be a valuable contribution to the field, allowing for a direct comparison of its properties with the -8-one isomer and potentially unlocking new avenues for drug design. The protocols and predictive analyses outlined in this guide provide a solid foundation for such an endeavor.
References
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PubChem. 7-Azabicyclo[4.2.0]octan-8-one. National Center for Biotechnology Information. [Link]
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Argay, G., Fábián, L., Kálmán, A., Bernáth, G., & Gyarmati, Z. C. (2004). cis-7-Azabicyclo[4.2.0]octan-8-one. Acta Crystallographica Section E: Structure Reports Online, 60(2), o170–o172. [Link]
